tert-Butyl (3-formylphenyl)carbamate

Description

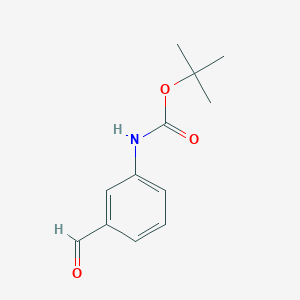

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBPGIHGQWLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587637 | |

| Record name | tert-Butyl (3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176980-36-2 | |

| Record name | tert-Butyl (3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BOC-Amino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to tert-Butyl (3-formylphenyl)carbamate for Advanced Pharmaceutical Synthesis

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile building blocks that offer both stability and selective reactivity. Tert-butyl (3-formylphenyl)carbamate, a bifunctional aromatic compound, has emerged as a strategic intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a Boc-protected amine and a reactive aldehyde on a phenyl ring, allows for a stepwise and controlled elaboration of molecular complexity. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers, medicinal chemists, and process development scientists. The strategic placement of the formyl and protected amino functionalities makes this reagent a cornerstone in the synthesis of targeted therapeutics, including kinase inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe utilization. This compound is typically a solid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Solid |

| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N |

| SMILES String | O=CC1=CC(NC(OC(C)(C)C)=O)=CC=C1 |

Safety Profile:

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Detailed Protocol

The most common and direct route to this compound is through the selective N-protection of 3-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

Reaction Scheme:

Caption: General scheme for the Boc protection of 3-aminobenzaldehyde.

Experimental Protocol:

This protocol is a representative procedure based on established methods for the Boc protection of aromatic amines.[2][3]

Materials:

-

3-Aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous THF or DCM (approximately 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Stir the solution at room temperature for 10-15 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanism of Boc Protection:

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group on 3-aminobenzaldehyde attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, carbon dioxide, and tert-butoxide. The base (triethylamine) serves to neutralize the protonated amine formed during the reaction.[1]

Caption: Simplified mechanism of the Boc protection reaction.

Characterization and Spectroscopic Analysis

Confirmation of the structure and purity of the synthesized this compound is essential. The following are the expected characteristic spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons (in the range of 7.2-7.8 ppm), a singlet for the carbamate N-H proton, and a singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm). |

| ¹³C NMR | Resonances for the aldehydic carbonyl carbon (~192 ppm), the carbamate carbonyl carbon (~152 ppm), aromatic carbons, the quaternary carbon of the tert-butyl group (~81 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, a strong carbonyl stretch for the aldehyde (~1700 cm⁻¹), and a strong carbonyl stretch for the carbamate (~1720 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (221.25 g/mol ). |

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Synthetic Utility in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to a variety of reaction conditions, allowing for selective transformations of the aldehyde group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the free amine for further functionalization.

Key Reactions and Applications:

-

Reductive Amination: The formyl group can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new carbon-nitrogen bond. This is a widely used transformation in the synthesis of kinase inhibitors and other drug candidates.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for the introduction of various substituted vinyl groups. This reaction provides a powerful tool for carbon-carbon bond formation.[1]

-

Intermediate in Apalutamide Synthesis: this compound is a known intermediate in some synthetic routes towards Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.

Caption: Synthetic utility workflow of this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of the medicinal and process chemist. Its straightforward synthesis, well-defined reactivity, and the orthogonal nature of its functional groups make it an ideal starting point for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its strategic importance in the efficient and controlled synthesis of next-generation pharmaceuticals. As the demand for novel therapeutics continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly continue to expand.

References

- Organic Syntheses Procedure. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction.

- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link].

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link].

- NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society.

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link].

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link].

- Supporting Information. (n.d.).

- Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188.

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063). Retrieved from [Link].

-

SpectraBase. (n.d.). Tert-butyl N-(2-formyl-3-methoxyphenyl)carbamate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link].

-

Suzhou YouLiTe Pharmaceutical and Chemical Technology Co., Ltd. (n.d.). Tert-Butyl N-(3-Formylphenyl)carbamate. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link].

Sources

Physical and chemical properties of tert-Butyl (3-formylphenyl)carbamate

An In-Depth Technical Guide to tert-Butyl (3-formylphenyl)carbamate for Advanced Research Applications

Foreword: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound, a molecule possessing both a protected amine and a reactive aldehyde on a central phenyl ring, represents a quintessential example of such a scaffold. The tert-butyloxycarbonyl (Boc) group offers robust protection for the aniline nitrogen, stable under a wide range of nucleophilic and basic conditions, yet readily removable under acidic treatment. Concurrently, the formyl (aldehyde) group at the meta-position serves as a versatile chemical handle for a myriad of transformations, including reductive aminations, Wittig reactions, and nucleophilic additions. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside field-proven protocols and safety guidelines, to empower researchers in leveraging its full synthetic potential.

Chapter 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, solid material under standard laboratory conditions, facilitating its handling and storage.

Molecular Structure

The compound's structure features a delicate balance of functional groups that dictate its reactivity. The electron-withdrawing nature of the formyl group influences the electronic properties of the aromatic ring, while the bulky Boc-protecting group provides steric shielding and modulates the nucleophilicity of the amine.

Core Physical Properties

The key physicochemical properties are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Reference(s) |

| CAS Number | 176980-36-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 88 - 89 °C | [3] |

| Boiling Point | 290.6 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., EtOH, Acetone, CHCl₃, DCM, THF). Slightly soluble in water. | N/A |

| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N | N/A |

Chapter 2: Spectroscopic Profile & Characterization

Structural confirmation is a non-negotiable step in synthesis. The following data provides the expected spectroscopic fingerprint for this compound, enabling unambiguous identification and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The aldehydic proton is the most downfield and diagnostic signal, appearing as a singlet around 9.97 ppm. The aromatic region shows a characteristic pattern for a 1,3-disubstituted benzene ring. The large singlet at 1.54 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 9.97 | Singlet (s) | 1H | Aldehyde (-H -C=O) | [4] |

| 7.93 | Singlet (s) | 1H | Aromatic (Ar-H ) | [4] |

| 7.64 | Doublet (d) | 1H | Aromatic (Ar-H ) | [4] |

| 7.50 | Triplet (t) | 1H | Aromatic (Ar-H ) | [4] |

| 7.29 | Doublet (d) | 1H | Aromatic (Ar-H ) | [4] |

| 6.89 | Singlet (s) | 1H | Amine (-NH -) | [4] |

| 1.54 | Singlet (s) | 9H | tert-Butyl (-C(CH ₃)₃) | [4] |

| Spectrum recorded in CDCl₃ at 400 MHz. |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~192 | Aldehyde Carbonyl (C =O) |

| ~153 | Carbamate Carbonyl (N-C =O) |

| ~139 | Aromatic (Ar-C -N) |

| ~137 | Aromatic (Ar-C -CHO) |

| ~130 | Aromatic (Ar-C H) |

| ~125 | Aromatic (Ar-C H) |

| ~122 | Aromatic (Ar-C H) |

| ~118 | Aromatic (Ar-C H) |

| ~81 | Quaternary Carbon (-C (CH₃)₃) |

| ~28 | Methyl Carbons (-C(C H₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonyl and amine functional groups. The spectrum is expected to be dominated by strong C=O stretching vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3360 | N-H Stretch | Carbamate |

| ~2980 | C-H Stretch | Aliphatic (tert-Butyl) |

| ~2830, ~2730 | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1715 | C=O Stretch | Carbamate |

| ~1695 | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250, ~1160 | C-N / C-O Stretch | Carbamate |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

| Parameter | Value |

| Molecular Weight | 221.25 |

| Exact Mass | 221.1052 |

| Predicted [M+H]⁺ | 222.1125 |

| Predicted [M+Na]⁺ | 244.0944 |

| Key Fragmentation | Loss of isobutylene (C₄H₈) from the Boc group (m/z 165); Loss of the entire Boc group (C₅H₉O₂) (m/z 122). |

Chapter 3: Synthesis and Purification Protocols

The synthesis of this compound can be approached from multiple reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Here, we detail two field-proven protocols.

Protocol A: Boc Protection of 3-Aminobenzaldehyde

This is the most direct approach, relying on the reaction between a commercially available amine and Di-tert-butyl dicarbonate (Boc₂O). The key to success is controlling the reaction conditions to ensure selective mono-protection of the amine without side reactions involving the aldehyde.

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at a concentration of approximately 0.5 M.

-

Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. Rationale: Adding the Boc₂O slowly helps to control any potential exotherm and ensures efficient mixing.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Quenching & Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes any unreacted amine, while the base wash removes acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.

Protocol B: Oxidation of a Benzylic Alcohol

This alternative route is useful if starting from (3-aminophenyl)methanol. The synthesis involves a two-step process: Boc protection of the amine followed by a mild oxidation of the benzylic alcohol to the aldehyde.

Step-by-Step Methodology:

-

Boc Protection: Protect the amine of (3-aminophenyl)methanol (1.0 eq) using Di-tert-butyl dicarbonate (1.2 eq) in THF as described in Protocol A, Step 1-4, to yield tert-butyl (3-(hydroxymethyl)phenyl)carbamate. Purify as necessary.[1]

-

Oxidation Setup: Dissolve the resulting alcohol, tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq), in 1,2-dichloroethane (DCE).[1]

-

Oxidant Addition: To the solution, add activated manganese dioxide (MnO₂) (10 eq). Rationale: MnO₂ is a mild and selective oxidant for benzylic alcohols. A large excess is required as it is a heterogeneous surface-mediated reaction, ensuring the reaction goes to completion without over-oxidation to the carboxylic acid.[1]

-

Reaction: Stir the suspension vigorously at ambient temperature for 2-3 days. Monitor the reaction by TLC.

-

Filtration and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and its byproducts. Wash the pad thoroughly with DCM. Concentrate the filtrate and purify the residue by column chromatography as described in Protocol A, Step 7.[1]

Chapter 4: Chemical Reactivity & Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to most nucleophilic and basic conditions, allowing the aldehyde to be modified selectively. Conversely, the aldehyde is stable to the acidic conditions required for Boc deprotection.

Transformations of the Aldehyde Group

-

Reductive Amination: This is one of the most powerful applications. The aldehyde can react with a primary or secondary amine to form an imine/iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction is a cornerstone of drug discovery for building C-N bonds. This compound has been used in this capacity for the synthesis of UDP-glucuronosyltransferase 1A inhibitors.[5]

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, providing a route to elaborate the carbon skeleton.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, offering a reliable method for C=C bond formation with control over stereochemistry.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.

Deprotection of the Boc-Amine

The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature, or with HCl in an alcohol or dioxane, efficiently liberates the free amine. This unmasks the 3-aminobenzaldehyde core, which can then participate in subsequent reactions such as amide bond formation or further functionalization.

Application in Drug Discovery

This building block is prominently featured in the synthesis of advanced therapeutic agents. For example, it has been utilized as a key intermediate in the development of covalent inhibitors for histone lysine demethylase KDM5A, a target in cancer therapy. It also serves as a precursor for creating complex linkers used in antibody-drug conjugates (ADCs), highlighting its importance in the field of targeted cancer treatment.[1]

Chapter 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

Hazard Identification & GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Decomposition: Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a high-value building block whose utility is defined by the strategic placement of its orthogonal functional groups. Its stability, predictable reactivity, and well-defined properties make it an indispensable tool for researchers and drug development professionals. By understanding its characteristics and applying the robust protocols outlined in this guide, scientists can confidently integrate this compound into their synthetic strategies to accelerate the discovery and development of novel chemical entities.

References

-

Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Identification and Development of Photocatalysts for Building Molecular Complexity. (2023). University of Regensburg. Retrieved from [Link]

-

Formyl-Selective Deuteration of Aldehydes with D2O via Synergistic Organic and Photoredox Catalysis. (n.d.). Nankai University. Retrieved from [Link]

-

Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. (n.d.). PMC, NIH. Retrieved from [Link]

-

Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Medicinal chemistry and NMR driven discovery of novel UDP-glucuronosyltransferase 1A inhibitors that overcome therapeutic resistance in cells. (n.d.). NIH. Retrieved from [Link]

-

Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. (n.d.). PMC, NIH. Retrieved from [Link]

- This cit

- This cit

- This cit

- WO2015162291A1 - Igf-1r antibody-drug-conjugate and its use for the treatment of cancer. (n.d.). Google Patents.

- This cit

- This cit

Sources

- 1. WO2015162291A1 - Igf-1r antibody-drug-conjugate and its use for the treatment of cancer - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Medicinal chemistry and NMR driven discovery of novel UDP-glucuronosyltransferase 1A inhibitors that overcome therapeutic resistance in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl (3-formylphenyl)carbamate: A Versatile Bifunctional Building Block in Modern Synthesis

Abstract: This technical guide provides an in-depth analysis of tert-Butyl (3-formylphenyl)carbamate (CAS No. 176980-36-2), a pivotal intermediate in pharmaceutical and synthetic chemistry. The document delineates its physicochemical properties, synthesis, and purification, and offers a comprehensive exploration of its reactivity. By featuring two strategically positioned and orthogonally reactive functional groups—an electrophilic aldehyde and a protected nucleophilic amine—this molecule serves as a versatile scaffold for the construction of complex molecular architectures. Detailed, field-proven protocols for key transformations, including reductive amination, Wittig olefination, and Boc-deprotection, are presented to empower researchers in drug discovery and process development.

Introduction and Molecular Overview

This compound, also known as N-Boc-3-aminobenzaldehyde, is a highly valuable bifunctional aromatic building block. Its utility is rooted in the presence of two key functional groups: an aldehyde (-CHO) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This arrangement allows for selective, sequential chemical modifications. The aldehyde serves as a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, while the Boc-protected amine provides a latent site of nucleophilicity that can be unmasked under specific acidic conditions.[1] This orthogonal reactivity is the cornerstone of its application in multi-step syntheses, particularly in the construction of compound libraries for medicinal chemistry where the aniline substructure is a common pharmacophore.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 176980-36-2 | [4][5] |

| Molecular Formula | C₁₂H₁₅NO₃ | [6][7] |

| Molecular Weight | 221.25 g/mol | [5][6] |

| Appearance | Solid | [4][6] |

| IUPAC Name | This compound | [4] |

| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N | [5][6] |

| SMILES | O=CC1=CC(NC(OC(C)(C)C)=O)=CC=C1 | [6] |

Molecular Structure

The structure features a benzene ring substituted at the 1- and 3-positions (meta) with the formyl and N-Boc-amino groups, respectively.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and common synthesis of this compound involves the protection of the amino group of 3-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and high-yielding.

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Boc Protection of 3-Aminobenzaldehyde

Causality: The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O. A base is required to deprotonate the resulting ammonium species and to neutralize the acidic byproducts, driving the reaction to completion. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen for their ability to dissolve the reactants without participating in the reaction.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM or THF (approx. 0.2 M concentration).

-

Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. If using an organic base like triethylamine, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[8] If using an inorganic base, simply separate the layers.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid or oil can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[9]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Below are the predicted spectral data based on the molecule's structure.

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.9-10.1 ppm (s, 1H) |

| Aromatic protons (Ar-H) | δ 7.4-8.0 ppm (m, 4H) | |

| Amine proton (-NH) | δ 6.5-7.5 ppm (br s, 1H) | |

| tert-Butyl protons (-C(CH₃)₃) | δ ~1.5 ppm (s, 9H) | |

| ¹³C NMR | Aldehyde carbonyl (C=O) | δ ~192 ppm |

| Carbamate carbonyl (C=O) | δ ~153 ppm | |

| Aromatic carbons (Ar-C) | δ 118-140 ppm | |

| tert-Butoxy carbon (O-C(CH₃)₃) | δ ~81 ppm | |

| tert-Butyl carbons (-C(CH₃)₃) | δ ~28 ppm | |

| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (sharp) |

| Aldehyde C-H Stretch | 2820-2850 cm⁻¹ & 2720-2750 cm⁻¹ | |

| Aldehyde C=O Stretch | ~1700 cm⁻¹ (strong) | |

| Carbamate C=O Stretch | ~1725 cm⁻¹ (strong) |

Reactivity and Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its two functional groups. The aldehyde can be targeted with nucleophiles and reducing agents, while the Boc-protected amine remains inert. Subsequently, the amine can be deprotected to engage in further reactions.

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 176980-36-2 [sigmaaldrich.com]

- 5. 176980-36-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [oakwoodchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to tert-Butyl (3-formylphenyl)carbamate: Characterization for Advanced Research and Development

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl (3-formylphenyl)carbamate, a key building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the rationale behind the spectroscopic characteristics and provides robust, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , is a bifunctional organic molecule of significant interest. The presence of a Boc-protected amine and a formyl group on the aromatic ring makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceutical agents and functional materials. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, while the aldehyde functionality serves as a handle for diverse chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases.

Accurate and comprehensive characterization of this compound is paramount for its effective utilization. This guide provides the foundational spectroscopic data and methodologies required for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine proton, the aldehyde proton, and the tert-butyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | s | 1H | Ar-H (proton ortho to -CHO) |

| ~7.6 | d | 1H | Ar-H (proton para to -CHO) |

| ~7.5 | t | 1H | Ar-H (proton meta to -CHO) |

| ~7.3 | d | 1H | Ar-H (proton ortho to -NHBoc) |

| ~6.8 | br s | 1H | Amine (-NH) |

| ~1.5 | s | 9H | tert-butyl (-C(CH₃)₃) |

Causality of Chemical Shifts: The downfield shift of the aldehyde proton (~9.9 ppm) is a direct consequence of the strong deshielding effect of the carbonyl group's anisotropy. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other. Their specific chemical shifts are influenced by the electronic effects of both the electron-withdrawing aldehyde group and the electron-donating carbamate group. The broad singlet for the amine proton is characteristic and its chemical shift can be concentration and temperature-dependent. The singlet at ~1.5 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~153 | Carbamate Carbonyl (C=O) |

| ~140 | Ar-C (carbon attached to -NHBoc) |

| ~137 | Ar-C (carbon attached to -CHO) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~81 | Quaternary Carbon (C(CH₃)₃) |

| ~28 | tert-butyl Methyls (-C(CH₃)₃) |

Expert Interpretation: The two carbonyl carbons are readily distinguished, with the aldehyde carbonyl appearing significantly further downfield. The aromatic carbons span a range typical for substituted benzene rings. The quaternary carbon of the tert-butyl group is observed around 81 ppm, a characteristic chemical shift for this moiety.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Solubility of tert-Butyl (3-formylphenyl)carbamate in common organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (3-formylphenyl)carbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide covers the theoretical principles governing the solubility of this molecule, predictive analysis of its behavior in a range of common organic solvents, and a detailed experimental protocol for quantitative solubility determination. This information is critical for the successful design of reaction conditions, purification strategies, and formulation development.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a fundamental physical property that dictates its application in a multitude of scientific processes. For a molecule like this compound, which serves as a key intermediate in organic synthesis, understanding its solubility is paramount. Inadequate consideration of solubility can lead to challenges in reaction kinetics, product isolation, and purification, ultimately impacting yield and purity.

This guide will delve into the structural features of this compound to provide a predictive framework for its solubility. Furthermore, a robust experimental protocol is provided to empower researchers to determine precise solubility data in their solvent systems of choice.

Molecular Structure and its Implications for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound, with an empirical formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , contains both polar and non-polar regions that influence its solubility profile.

-

Polar Moieties: The presence of a carbamate group (-NHCOO-) and a formyl group (-CHO) introduces polarity to the molecule. The nitrogen and oxygen atoms in these groups can participate in hydrogen bonding, both as acceptors (the carbonyl oxygens) and, in the case of the carbamate's N-H group, as a donor.

-

Non-Polar Moieties: The phenyl ring and the tert-butyl group are non-polar, hydrophobic components. These bulky groups contribute to the compound's affinity for non-polar solvents.

The interplay between these polar and non-polar functionalities dictates the compound's solubility in various organic solvents.

Caption: Molecular structure of this compound.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions, and experimental verification is crucial for precise applications.

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | High | The moderate polarity of DCM aligns well with the mixed polar/non-polar nature of the compound. |

| Chloroform | High | Similar to DCM, chloroform's polarity is suitable for dissolving this carbamate. |

| Ethyl Acetate | High | The ester functionality of ethyl acetate can interact favorably with the polar groups of the solute. |

| Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |

| Acetone | Moderate to High | Acetone's polarity should allow for good solvation of the compound. |

| Methanol | Moderate | The hydrogen bonding capability of methanol will interact with the polar groups, but the non-polar moieties may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol can solvate the compound, but its overall effectiveness may be limited by the hydrophobic portions. |

| Hexanes/Heptane | Low | These are non-polar solvents and are unlikely to effectively dissolve the polar functional groups of the compound. |

| Water | Very Low / Insoluble | The large non-polar surface area of the phenyl and tert-butyl groups will make it sparingly soluble in water, a highly polar solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess is crucial to ensure a saturated solution is formed.

-

Add a magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.

-

-

Sample Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.

-

-

Dilution:

-

Accurately weigh the filtered solution.

-

Perform a precise serial dilution of the filtered solution with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the diluted sample against a standard curve.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 g of solvent.

-

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 4, 2026.

- Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 4, 2026.

- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved January 4, 2026.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 4, 2026.

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl N-ethyl-N-(3-formylphenyl)carbamate. Retrieved January 4, 2026, from [Link]

- Fisher Scientific. (2023, August 25).

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved January 4, 2026, from [Link]

- Fisher Scientific. (2010, October 28).

- Fisher Scientific. (2010, October 28).

-

National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl carbamate. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved January 4, 2026, from [Link]

- Suzhou Youlite Pharmaceutical and Chemical Technology Co., Ltd. (n.d.). Tert-Butyl N-(3-Formylphenyl)

Sources

Molecular structure and weight of tert-Butyl (3-formylphenyl)carbamate

An In-Depth Technical Guide to tert-Butyl (3-formylphenyl)carbamate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional building block of significant interest to researchers in medicinal chemistry and organic synthesis. This document delineates its core molecular attributes, provides a robust protocol for its synthesis and purification, and details its analytical characterization. A key focus is placed on its strategic application in drug discovery, particularly as a precursor for introducing a protected amine and a reactive aldehyde moiety into complex molecular scaffolds. Detailed, field-tested experimental protocols for its use in subsequent transformations, such as reductive amination, are provided to enable seamless integration into research and development workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Core Molecular Attributes

This compound, also known as N-Boc-3-aminobenzaldehyde, is a crystalline solid at room temperature. Its structure features a phenyl ring substituted with a formyl (aldehyde) group at the 3-position and a tert-butoxycarbonyl (Boc) protected amine group. This arrangement makes it a valuable bifunctional linker; the aldehyde serves as an electrophilic handle for reactions like reductive amination or Wittig olefination, while the Boc-protected amine provides a nucleophilic source that can be unmasked under acidic conditions for subsequent derivatization.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 221.25 g/mol | [1][3] |

| CAS Number | 176980-36-2 | [2] |

| Appearance | Solid | [1] |

| IUPAC Name | tert-butyl N-(3-formylphenyl)carbamate | N/A |

| SMILES | O=CC1=CC(NC(OC(C)(C)C)=O)=CC=C1 | [1] |

| InChI Key | JEUBPGIHGQWLAJ-UHFFFAOYSA-N | [1] |

| Melting Point | 88 °C | [3] |

| Boiling Point | 291 °C | [3] |

| Density | 1.163 g/cm³ | [3] |

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound involves the selective N-protection of 3-aminobenzaldehyde using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a cornerstone of amine protection strategy in organic synthesis due to its high efficiency and the stability of the resulting carbamate, which can be easily cleaved under mild acidic conditions.

Causality of Experimental Design

The choice of 3-aminobenzaldehyde as the starting material directly introduces the required formyl and amino functionalities at the desired meta-positions. The use of (Boc)₂O is standard for this transformation, offering excellent chemoselectivity for the amine over other potentially reactive groups. A mild base like triethylamine (TEA) or sodium bicarbonate is often included to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is relatively inert and effectively solubilizes both the amine starting material and the (Boc)₂O reagent. Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring high purity of the final compound for subsequent applications.

Synthetic Workflow Diagram

Caption: Workflow for the N-Boc protection of 3-aminobenzaldehyde.

Step-by-Step Synthesis Protocol

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reagent Addition: Add triethylamine (1.2 eq) to the cooled solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Analytical Characterization

While this compound is commercially available, peer-reviewed and published experimental spectra are not readily accessible. Sigma-Aldrich, a major supplier, explicitly states it does not collect analytical data for this product and sells it "as-is"[1]. However, based on the known spectral properties of its constituent functional groups, a reliable prediction of its characterization data can be made.

| Predicted Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR | (Predicted, CDCl₃, 400 MHz) δ (ppm): ~9.9 (s, 1H, -CHO), ~8.0 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.8 (br s, 1H, -NH), 1.55 (s, 9H, -C(CH₃)₃). | | ¹³C NMR | (Predicted, CDCl₃, 101 MHz) δ (ppm): ~192.0 (CHO), ~152.5 (C=O, carbamate), ~139.0 (Ar-C), ~137.0 (Ar-C), ~130.0 (Ar-CH), ~125.0 (Ar-CH), ~123.0 (Ar-CH), ~119.0 (Ar-CH), ~81.5 (O-C(CH₃)₃), ~28.3 (O-C(CH₃)₃). | | FT-IR | (Predicted, cm⁻¹): ~3350 (N-H stretch), ~3080 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~2750 (Aldehyde C-H stretch), ~1715 (C=O stretch, carbamate), ~1695 (C=O stretch, aldehyde), ~1530 (N-H bend). | | Mass Spec. | (Predicted, ESI-MS): m/z 222.1 [M+H]⁺, 166.1 [M+H - C₄H₈]⁺, 122.1 [M+H - Boc]⁺. |

Role in Drug Discovery and Development

The carbamate group is a critical structural motif in a vast number of approved drugs and serves as an essential protecting group in the synthesis of complex pharmaceutical agents[4][5]. This compound is a prime example of a versatile starting material designed for pharmaceutical synthesis.

Its utility stems from its bifunctional nature, providing two orthogonal reactive sites:

-

The Aldehyde Group: This electrophilic center is poised for carbon-carbon and carbon-nitrogen bond formation. It is most commonly employed in reductive amination reactions to introduce substituted amine functionalities, a key step in building the core scaffolds of many bioactive molecules.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions including those used to modify the aldehyde. It can be cleanly and selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary aniline, which can then participate in further reactions such as acylation, sulfonylation, or arylation.

This dual functionality allows for a sequential and controlled synthetic strategy, making it an invaluable building block for creating libraries of compounds in the drug discovery process.

Caption: Orthogonal reactivity of this compound.

Key Experimental Protocol: Reductive Amination

Reductive amination is arguably the most important application of this reagent. The following protocol provides a reliable method for coupling a primary or secondary amine to the aldehyde, using sodium triacetoxyborohydride (STAB) as the reducing agent.

Causality of Experimental Design

This one-pot procedure is highly efficient. The reaction first involves the formation of an imine or iminium ion intermediate between the aldehyde and the added amine. Acetic acid is often used as a catalyst to accelerate this step. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion[2]. This selectivity prevents the formation of alcohol byproducts and leads to cleaner reactions with higher yields.

Step-by-Step Reductive Amination Protocol

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Allow the solution to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

-

Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| Safety Information | |

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Precautionary Codes | P301 + P330 + P331 + P310 |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |

| Data sourced from Sigma-Aldrich[1]. |

References

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Chemfan. (n.d.). (3-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER. Retrieved January 4, 2026, from [Link]

- Park, J., Jeong, M., Li, S., Seo, J.-A., Lee, Y. H., & Cheon, C.-H. (2024). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Asian Journal of Organic Chemistry.

- Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2011). A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported. Tetrahedron Letters, 52(24), 3163-3166.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Sodeoka, M., & Yamada, H. (2006). Modern Amine Synthesis. In Modern Organic Synthesis in Japan (pp. 109-122). Wiley-VCH.

Sources

- 1. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. Pharmaceutical and chemical intermediates,CAS#:176980-36-2,3-(叔丁氧羰基氨基)苯甲醛,(3-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER [en.chemfish.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

Hazards and safety precautions for tert-Butyl (3-formylphenyl)carbamate

An In-Depth Technical Guide to the Hazards and Safety Precautions for tert-Butyl (3-formylphenyl)carbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the hazards, risk mitigation strategies, and emergency procedures associated with this compound (CAS No. 176980-36-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed caution in the laboratory.

Chemical and Toxicological Profile

This compound is a bifunctional organic compound featuring a Boc-protected amine and a benzaldehyde group. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. However, the presence of the carbamate functional group warrants a careful toxicological assessment.

Mechanism of Toxicity: The Carbamate Class

While specific toxicological studies on this compound are not extensively published, its classification as a carbamate provides a strong basis for understanding its potential mechanism of action. Carbamates, as a class, are known to be reversible inhibitors of the acetylcholinesterase (AChE) enzyme.[1][2] AChE is critical for breaking down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors throughout the nervous system.[1][2]

This overstimulation can lead to a cholinergic crisis, with symptoms often remembered by the mnemonic DUMBBELS (Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, Salivation) or SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).[1][2] Although carbamate binding to AChE is reversible and typically results in less severe and shorter-lived toxicity than organophosphates, the potential for acute toxicity, especially via ingestion, is significant.[1]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 176980-36-2 | [3] |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| Physical Form | Solid | [3] |

| Appearance | Off-white solid | [4] |

Hazard Identification and Risk Assessment

A critical step before handling any chemical is a thorough risk assessment. For this compound, this is complicated by conflicting hazard classifications from various suppliers. This discrepancy underscores the importance of adopting a conservative safety posture that accounts for the highest potential risk.

GHS Classification Summary

The Globally Harmonized System (GHS) classifications provided by different suppliers show significant variation, particularly regarding acute oral toxicity.

| Supplier Data | Signal Word | Pictogram(s) | Hazard Statement(s) |

| Source A | Danger | 💀 | H301 : Toxic if swallowed |

| Source B | Warning | ❗ | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation |

Source A:; Source B:[3]

Expert Insight: The presence of a "Danger" signal word with an H301 classification from any reputable supplier must be taken as the guiding principle for risk assessment. This indicates a high potential for acute toxicity upon ingestion. The additional hazards identified in Source B (irritation, inhalation toxicity) should be incorporated into a comprehensive safety plan.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation.

Caption: Emergency response workflow for a solid chemical spill.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

-

Solid Waste : Collect all unused material and contaminated debris (e.g., paper towels, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container. [5]* Liquid Waste : Solutions containing this compound must be collected in a designated hazardous waste container. [5]* Disposal Route : Do not dispose of down the drain. [6]All waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [7][8]

Conclusion

This compound is a valuable research chemical that demands a high level of respect and caution. The conflicting safety data in circulation requires that researchers adopt the most stringent safety precautions indicated. By understanding its potential toxic mechanism as a carbamate and implementing robust engineering controls, proper PPE, and strict handling protocols, professionals can mitigate the risks and ensure a safe laboratory environment.

References

-

tert-Butyl carbamate - SAFETY DATA SHEET . (2010). Fisher Scientific.

-

tert-Butyl 3-formylphenylcarbamate - Product Page . Sigma-Aldrich.

-

tert-Butyl Carbamate: A Technical Guide to Safety and Handling . Benchchem.

-

This compound - Product Page . Sigma-Aldrich (Ambeed).

-

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate . Benchchem.

-

Safety Data Sheet - tert-butyl N-[1-(4-methylphenyl)ethylamino]carbamate . AK Scientific, Inc.

-

SAFETY DATA SHEET - tert-Butyl 3-formylbenzylcarbamate . (2023). Fisher Scientific.

-

SAFETY DATA SHEET - tert-Butyl carbamate . (2010). Fisher Scientific.

-

Safety Data Sheet . (2024). CymitQuimica.

-

Safety Data Sheet - tert-Butyl Sulfamoylcarbamate . (2022). TCI AMERICA.

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC.

-

Material Safety Data Sheet - tert-Butyl carbamate . Cole-Parmer.

-

tert-Butyl N-[4-(aminomethyl)phenyl]carbamate-SDS . MedChemExpress.

-

tert-Butyl carbamate | C5H11NO2 | CID 77922 . PubChem.

-

SAFETY DATA SHEET - tert-Butyl carbamate . (2010). Fisher Scientific.

-

Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate . Benchchem.

-

This compound - Product Page . Oakwood Chemical.

-

SAFETY DATA SHEET - Butyl carbamate . (2022). Sigma-Aldrich.

-

tert-Butyl (1-formylcyclopropyl)carbamate - Product Page . Apollo Scientific.

-

Carbamate Toxicity . StatPearls - NCBI Bookshelf.

-

[Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice] . Nihon Eiseigaku Zasshi.

-

MSDS of tert-butyl trans-N-(3-formylcyclobutyl)carbamate . Capot Chemical.

-

Personal protective equipment for handling tert-Butyl (3-aminopropyl)carbamate . Benchchem.

-

Carbamate poisoning . Wikipedia.

-

Personal protective equipment Medical sector . Trusetal Verbandstoffwerk GmbH.

-

Carbamate poisoning in wildlife . Animal Health Laboratory - University of Guelph.

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carbamate poisoning in wildlife | Animal Health Laboratory [uoguelph.ca]

- 3. This compound | 176980-36-2 [sigmaaldrich.cn]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Commercial suppliers of tert-Butyl (3-formylphenyl)carbamate

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of tert-Butyl (3-formylphenyl)carbamate

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. This compound (CAS No. 176980-36-2) is a valuable bifunctional building block, incorporating a protected amine and a reactive aldehyde. This dual functionality makes it a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including enzyme inhibitors and receptor modulators. However, its utility is directly dependent on its purity and identity.

This guide provides an in-depth technical overview of sourcing this reagent from commercial suppliers, emphasizing the critical importance of independent quality verification. It offers field-proven insights and detailed protocols for assessing material quality to ensure the reliability and reproducibility of your research.

Part 1: Navigating the Commercial Supplier Landscape

The procurement of this compound requires careful consideration of the information provided by suppliers. While numerous vendors list this compound, the level of quality control and documentation can vary significantly.

It is crucial to note that multiple CAS numbers may be associated with this compound in different databases; however, 176980-36-2 is the most consistently cited CAS number by major chemical suppliers.[1][2]

Key Commercial Suppliers & Comparative Data

The following table summarizes offerings from prominent suppliers. This data is compiled from publicly available information and is intended as a comparative guide. Researchers should always obtain lot-specific Certificates of Analysis (CoA) for the most accurate information.

| Supplier | Product Number (Example) | Stated Purity | Physical Form | Storage Temperature | Notes |

| Sigma-Aldrich | CDS020961 | Not specified ("AldrichCPR") | Solid | Room Temperature | For some "CPR" grade products, the buyer assumes responsibility for confirming identity and purity as analytical data is not collected by the supplier. |

| Ambeed | AMBH2D6FDE57 | ≥95% | Solid | Inert atmosphere, 2-8°C | Provides comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[2] |

| Oakwood Chemical | 223970 | Not specified | Solid | Ambient | Provides access to a Certificate of Analysis (CofA) on their website.[1] |

| Amerigo Scientific | N/A | Not specified | N/A | N/A | Lists the product as part of its portfolio for life science research. |

This table is not exhaustive and represents a snapshot at the time of writing. Researchers are encouraged to explore other specialized chemical suppliers.

Part 2: The Imperative of Independent Quality Control (QC)

Given the variability in supplier-provided data, establishing a robust in-house QC protocol is not merely a suggestion but a requirement for scientific rigor. The synthetic origin of this compound can introduce specific impurities that may interfere with downstream applications.

A common synthetic pathway involves the protection of 3-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O) or a related Boc-donating reagent.[3] Potential impurities stemming from this process include:

-

Unreacted 3-aminobenzaldehyde: A primary amine that can lead to significant side products in subsequent reactions.

-

Di-tert-butyl dicarbonate (Boc₂O): The protecting agent itself.

-

tert-Butanol: A byproduct of the protection reaction.

-

Over-acylated or other byproducts: Resulting from side reactions.

-

Residual Solvents: From reaction workup and purification (e.g., ethyl acetate, hexanes, dichloromethane).

The following workflow provides a comprehensive system for the chemical validation of incoming material.

Caption: A comprehensive workflow for the quality control of incoming this compound.

Part 3: Detailed Experimental Protocols for QC

The following protocols are robust starting points that can be adapted to available instrumentation. The causality behind specific choices is explained to empower the researcher.

Protocol 1: Identity and Structural Verification via ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton in the molecule. It is the gold standard for identity verification.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~9.9 ppm (s, 1H): Aldehyde proton (-CHO).

-

~7.5-8.0 ppm (m, 4H): Aromatic protons. The exact splitting pattern will be complex due to the meta-substitution.

-

~6.8 ppm (br s, 1H): Carbamate N-H proton. This peak can be broad and may exchange with D₂O.

-

~1.5 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃). This signal should be a sharp singlet and integrate to 9 protons relative to the aldehyde proton.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the material and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Analysis:

-

Confirm the presence of all expected signals at their approximate chemical shifts.

-

Verify the integration ratios (e.g., the ratio of the tert-butyl signal to the aldehyde signal should be 9:1).

-

The absence of significant signals from starting materials (e.g., aromatic signals of 3-aminobenzaldehyde without the corresponding Boc group) provides evidence of high conversion.

-

Protocol 2: Purity Assessment and Impurity Profiling by HPLC-UV/MS

Principle: High-Performance Liquid Chromatography (HPLC) separates the main compound from non-volatile impurities based on polarity.[4] UV detection provides quantification, while Mass Spectrometry (MS) confirms the identity of the main peak and helps identify impurities.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 stationary phase is chosen for its excellent retention of moderately non-polar aromatic compounds.[4]

-

Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is a MS-compatible mobile phase modifier that aids in protonation for good peak shape and ionization.[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 10% B

-

19-22 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (for the aromatic ring) and 210 nm (for the carbamate).

-

Injection Volume: 5 µL.

-

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.

-

Data Analysis:

-

Determine the purity by calculating the area percentage of the main peak. A purity level of ≥98% is typically desired for pharmaceutical intermediates.[6]

-

Analyze the mass spectrum of the main peak to confirm the molecular weight (Expected [M+H]⁺ = 222.1).

-

Attempt to identify impurity peaks by their mass-to-charge ratio. For example, a peak corresponding to 3-aminobenzaldehyde ([M+H]⁺ = 122.1) would indicate incomplete reaction.

-

Part 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Safety Information:

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[7]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water. If ingested, seek immediate medical attention.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability and to prevent oxidation of the aldehyde, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended, as advised by some suppliers.[2]

By integrating a thorough understanding of the supplier landscape with rigorous, independent analytical validation, researchers can ensure the quality of this compound, paving the way for successful and reproducible synthetic outcomes.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-